molecular formula C16H23NO5 B558435 Boc-D-Tyr(Et)-OH CAS No. 76757-92-1

Boc-D-Tyr(Et)-OH

Cat. No. B558435
CAS RN: 76757-92-1
M. Wt: 309,36 g/mole
InChI Key: NCLAAKQIHUIOIV-CYBMUJFWSA-N
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Description

Boc-D-Tyr(Et)-OH is a derivative of tyrosine . It has a CAS number of 76757-92-1 and a molecular weight of 309.36 . It is typically a solid substance .


Synthesis Analysis

The synthesis of Boc-D-Tyr(Et)-OH involves the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group in tyrosine . The ethyl group (Et) is attached to the phenolic hydroxyl group of tyrosine .


Molecular Structure Analysis

The linear formula of Boc-D-Tyr(Et)-OH is C16H23NO5 . The structure includes a phenyl ring, an amino acid backbone, and an ethyl group attached to the phenolic hydroxyl group .


Chemical Reactions Analysis

Boc-D-Tyr(Et)-OH is used in peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

Boc-D-Tyr(Et)-OH is a solid substance . The storage temperature is between 2-8°C in a sealed, dry environment .

Scientific Research Applications

  • Synthesis of Endomorphin-1 : Sun et al. (2011) discussed the chemo-enzymatic synthesis of Endomorphin-1 (EM-1), an effective analgesic, using Boc-Tyr-Pro-OH as a precursor in the synthesis process. The research demonstrated an efficient, productive synthesis with minimal side-chain protection and simple purification, highlighting the role of Boc-protected amino acids in peptide synthesis (Sun et al., 2011).

  • Facilitation of Peptide Purification : Wahlström et al. (2008) reported the use of a Boc-protected tyrosine derivative in Fmoc solid-phase peptide synthesis. The Boc group increases the solubility of the peptide, facilitating its purification. This showcases the utility of Boc-protected amino acids in enhancing the purification process of synthetic peptides (Wahlström et al., 2008).

  • Protection of Phosphate Moiety in Peptides : Paquet et al. (2009) demonstrated the use of Boc-Tyr(PO3Tc2)-OH in the synthesis of phosphotyrosine peptides. The study highlights the importance of Boc groups in protecting the phosphate moieties during peptide synthesis, which is crucial for the stability of such compounds (Paquet et al., 2009).

  • Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine : Nishiyama et al. (2001) described the synthesis of Boc-Tyr(Chx)-OH, highlighting the utility of Boc-protected amino acids in synthesizing specific tyrosine derivatives. The study provides insights into the flexibility and efficiency of Boc protection in peptide chemistry (Nishiyama et al., 2001).

  • Designing Opioid Peptides : Salvadori et al. (1995) explored the design of δ opioidmimetic antagonists using Boc-Tyr(But)-OH. The study demonstrates the application of Boc-protected amino acids in the development of opioid peptide antagonists with potential clinical and therapeutic applications (Salvadori et al., 1995).

Safety And Hazards

Boc-D-Tyr(Et)-OH is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Boc-D-Tyr(Et)-OH is a valuable compound in the field of peptide synthesis . Its future directions may include its use in the development of new peptides and proteins for therapeutic applications .

Relevant Papers The relevant papers for Boc-D-Tyr(Et)-OH can be found at Sigma-Aldrich . These papers provide more detailed information about the properties and applications of Boc-D-Tyr(Et)-OH.

properties

IUPAC Name

(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLAAKQIHUIOIV-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426918
Record name Boc-D-Tyr(Et)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Tyr(Et)-OH

CAS RN

76757-92-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76757-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Tyr(Et)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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